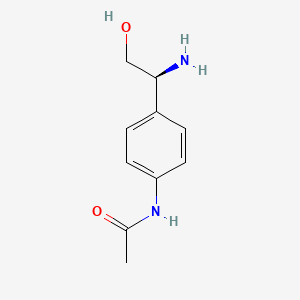

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Description

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral acetamide derivative characterized by an (S)-configured amino-hydroxyethyl substituent on the para-position of the phenyl ring. The compound’s structure combines a hydrophilic amino-hydroxyethyl group with a hydrophobic phenyl-acetamide backbone, suggesting balanced solubility and membrane permeability.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m1/s1 |

InChI Key |

OSWKNMWNZVZEKU-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)[C@@H](CO)N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylacetic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Acetylation: The resulting amine is then acetylated using acetic anhydride to form the acetamide derivative.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and distillation is also common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the primary amine.

Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

(S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including amino acids and peptides.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.

Industry: Utilized in the development of surfactants and polymers with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Pharmacological Activity

The biological activity of N-phenylacetamide derivatives is highly dependent on substituents at the phenyl ring’s para-position. Below is a systematic comparison:

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Sulfonamide Derivatives (e.g., Compound 35): The sulfonamide group enhances analgesic efficacy, likely via COX-2 inhibition or TRPV1 modulation . In contrast, the target compound’s amino-hydroxyethyl group may favor alternative pathways, such as adrenergic or dopaminergic receptor interactions.

- Chlorinated Derivatives (e.g., Compound 4) : Chlorine substituents increase metabolic stability but raise toxicity concerns. The absence of halogens in the target compound may reduce off-target effects.

- Electron-Withdrawing Groups (e.g., B2): Trifluoromethyl groups improve pharmacokinetics but may reduce solubility. The hydrophilic amino-hydroxyethyl group in the target compound could offer better aqueous solubility.

- Stereochemical Influence : The (S)-configuration of the target compound may confer higher receptor affinity compared to racemic mixtures or (R)-enantiomers, as seen in chiral drugs like levocetirizine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.